molecular formula C6H7NOS B13392315 3-Methylthiophene-2-carbaldehyde oxime

3-Methylthiophene-2-carbaldehyde oxime

Cat. No.: B13392315
M. Wt: 141.19 g/mol
InChI Key: ZZGCONMEXMLKLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylthiophene-2-carbaldehyde oxime can be synthesized through the reaction of 3-methylthiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically proceeds under mild conditions, with the aldehyde and hydroxylamine reacting to form the oxime derivative.

Industrial Production Methods

. The process may involve optimization of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylthiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylthiophene-2-carbaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylthiophene-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence the reactivity and stability of the compound. Additionally, the thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in material science applications .

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene-2-carbaldehyde: The parent aldehyde compound.

    Thiophene-2-carbaldehyde oxime: Lacks the methyl group at the 3-position.

    2-Methylthiophene-3-carbaldehyde oxime: Isomer with the oxime group at the 3-position.

Uniqueness

3-Methylthiophene-2-carbaldehyde oxime is unique due to the presence of both the methyl group and the oxime functional group on the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGCONMEXMLKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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